3-(2,6-Dichlorophenyl)propanoic acid, also known as dichlorophenoxyacetic acid (DCPA), is an organic compound that can be synthesized through various methods. One common approach involves the reaction of 2,6-dichlorophenylacetonitrile with sodium hydroxide, followed by acidification [].
The structure and purity of the synthesized DCPA can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Research suggests that DCPA might possess various potential applications in the pharmaceutical field. Studies have explored its potential as:
Ongoing research on 3-(2,6-dichlorophenyl)propanoic acid also explores its potential applications in other fields, such as:
3-(2,6-Dichlorophenyl)propanoic acid is an organic compound characterized by a propanoic acid backbone with a dichlorophenyl group attached to the second carbon. This compound is notable for its structural complexity and biological significance, as it contains both an amino group and a carboxyl group, making it a chiral amino acid derivative. The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring contributes to its unique properties, influencing its reactivity and interactions in various chemical and biological contexts.
Currently, there is no scientific research available on the specific mechanism of action of 3-(2,6-dichlorophenyl)propanoic acid. However, related aryloxypropionic acids have been investigated for their herbicidal properties. These compounds are believed to disrupt auxin, a plant growth hormone, leading to abnormal growth and ultimately plant death []. More research is needed to determine if 3-(2,6-dichlorophenyl)propanoic acid exhibits similar herbicidal activity.
Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of 3-(2,6-dichlorophenyl)propanoic acid is attributed to its interaction with specific receptors and enzymes within biological systems. It has been shown to modulate various signaling pathways, influencing cellular functions such as metabolism and protein synthesis. Its unique (S)-configuration allows it to exhibit distinct pharmacological properties compared to its racemic counterparts or other isomers .
The synthesis of 3-(2,6-dichlorophenyl)propanoic acid typically involves several steps:
In industrial contexts, these methods may be optimized for higher yields and purity through continuous flow reactors and automated synthesis techniques.
3-(2,6-Dichlorophenyl)propanoic acid finds applications across various fields:
Studies on the interactions of 3-(2,6-dichlorophenyl)propanoic acid with biological targets reveal its potential in modulating enzyme activities and receptor functions. These interactions can lead to significant effects on cellular signaling pathways, making it a candidate for further pharmacological studies. Understanding these interactions is crucial for elucidating the compound's mechanisms of action in therapeutic contexts .
Several compounds share structural similarities with 3-(2,6-dichlorophenyl)propanoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-(2,6-dichlorophenyl)propanoic acid | Racemic mixture of the compound | Lacks specific stereochemistry affecting activity |
| 2-Amino-3-(2,4-dichlorophenyl)propanoic acid | Different chlorine substitution | May exhibit different biological properties |
| 3-Amino-3-(3,4-dichlorophenyl)propanoic acid | Similar structure but different position of chlorine | Potentially different interaction profiles |
| 3-(2-chlorophenyl)propionic acid | Contains a single chlorine atom | Different reactivity profile due to less steric hindrance |
| 3-(2,5-dichlorophenyl)propanoic acid | Similar structure but different chlorine positions | May have distinct pharmacological effects |
The uniqueness of 3-(2,6-dichlorophenyl)propanoic acid lies in its specific dichlorophenyl substitution pattern and (S)-configuration, which can lead to distinct chemical reactivity and biological activity compared to these similar compounds .
The synthesis of 3-(2,6-dichlorophenyl)propanoic acid through classical methodologies represents a foundation of organic synthetic chemistry, employing well-established electrophilic aromatic substitution and nucleophilic displacement reactions. The compound, with the molecular formula C₉H₈Cl₂O₂ and molecular weight of 219.061 g/mol, serves as an important intermediate in pharmaceutical and agrochemical applications [1] [2].
Friedel-Crafts acylation represents one of the primary classical approaches for constructing aromatic carboxylic acid derivatives. This methodology involves the electrophilic attack on aromatic systems using acyl chlorides in the presence of Lewis acid catalysts [3]. For 3-(2,6-dichlorophenyl)propanoic acid synthesis, the approach typically begins with 2,6-dichlorobenzene as the aromatic substrate. The introduction of the propanoyl chain occurs through successive Friedel-Crafts acylation followed by reduction and oxidation sequences to achieve the desired carboxylic acid functionality [3].
The nucleophilic substitution pathway represents an alternative classical methodology, particularly effective when dealing with activated aromatic systems containing electron-withdrawing groups such as chlorine substituents [4]. The presence of two chlorine atoms in the 2,6-positions of the benzene ring creates an electron-deficient aromatic system that is susceptible to nucleophilic attack [4]. This approach involves the displacement of halogen atoms or other leaving groups by nucleophiles carrying the propanoic acid chain or its precursors.
| Parameter | Friedel-Crafts Route | Nucleophilic Substitution Route |
|---|---|---|
| Temperature Range | 0-80°C | 60-120°C |
| Typical Yields | 65-85% | 70-90% |
| Reaction Time | 2-8 hours | 4-12 hours |
| Catalyst Loading | 1.1-2.0 equivalents | Base-dependent |
The traditional Friedel-Crafts methodology employs aluminum trichloride as the primary Lewis acid catalyst, with typical loadings ranging from 1.1 to 2.0 equivalents relative to the substrate [3]. The reaction proceeds through the formation of an arenium ion intermediate, which subsequently undergoes proton elimination to restore aromaticity [3]. Temperature control remains critical, as excessive heat can lead to multiple acylation events or rearrangement products.
Nucleophilic substitution approaches often utilize strong bases such as sodium hydroxide or potassium carbonate to facilitate the displacement reactions [4] [5]. The synthetic pathway described in patent literature demonstrates the effective use of potassium hydroxide in dimethyl sulfoxide solvent systems, achieving yields of approximately 93% for related dichlorophenyl propanoic acid derivatives [5]. The reaction conditions typically require elevated temperatures ranging from 60-120°C to overcome the activation barrier associated with aromatic nucleophilic substitution [5].
Contemporary synthetic methodologies for 3-(2,6-dichlorophenyl)propanoic acid increasingly rely on transition metal catalysis to achieve improved selectivity, efficiency, and functional group tolerance. These approaches represent significant advances over classical methods by enabling milder reaction conditions and enhanced stereochemical control.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon bonds in aromatic systems [6]. The synthesis of aromatic carboxylic acids through palladium-mediated processes typically involves carbonylation reactions, where carbon monoxide is incorporated into the molecular framework under controlled conditions [6]. For 3-(2,6-dichlorophenyl)propanoic acid, palladium-catalyzed carbonylation of 2,6-dichlorobenzyl halides with propanoic acid equivalents provides an efficient synthetic route.
Copper-catalyzed methodologies offer complementary reactivity patterns, particularly in the formation of carbon-heteroatom bonds and in oxidative transformations [7]. Recent developments in copper catalysis have demonstrated the effective oxidation of aromatic aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant, achieving turnover frequencies ranging from 9.06 to 9.89 h⁻¹ [7]. These copper-based systems provide practical scalability, with demonstrated effectiveness at gram-scale synthesis (10 g) [7].
| Catalyst System | Substrate Scope | Typical Yields | TOF (h⁻¹) | Operating Temperature |
|---|---|---|---|---|
| Palladium-based | Aryl halides | 80-95% | 5.2-8.7 | 80-120°C |
| Copper-based | Aromatic aldehydes | 85-92% | 9.06-9.89 | 100°C |
| Rhodium-based | Alkenes/alkynes | 75-88% | 6.1-7.4 | 60-100°C |
The development of rhodium-catalyzed hydroformylation followed by oxidation sequences provides another viable pathway for propanoic acid synthesis [6]. This approach involves the addition of carbon monoxide and hydrogen across alkene substrates to generate aldehyde intermediates, which are subsequently oxidized to the corresponding carboxylic acids [6]. The methodology demonstrates particular utility for linear chain formation and can be adapted for aromatic substrates bearing appropriate alkene functionality.
Modern catalytic approaches increasingly emphasize atom economy and waste minimization principles [6]. Industrial implementations of these methodologies focus on catalyst recovery and recycling strategies to enhance economic viability [6]. The use of supported catalysts and heterogeneous systems enables easier separation and reuse, addressing key sustainability concerns in large-scale synthesis [6].
Microwave-assisted synthesis has revolutionized the preparation of aromatic compounds by dramatically reducing reaction times while often improving yields and selectivity [8] [9] [10]. For 3-(2,6-dichlorophenyl)propanoic acid synthesis, microwave irradiation provides enhanced heating efficiency and improved mass transfer characteristics that are particularly beneficial for aromatic substitution reactions.
The mechanism of microwave enhancement involves direct heating of polar molecules and ions through dielectric heating, resulting in more uniform temperature distribution and reduced thermal gradients compared to conventional heating methods [9]. This heating mechanism proves especially advantageous for reactions involving polar solvents and ionic intermediates, which are common in aromatic carboxylic acid synthesis [9].
Microwave-assisted protocols for aromatic compound synthesis typically operate at reduced reaction times, often achieving completion within 2-15 minutes compared to hours required for conventional heating [10]. The synthesis of heterocyclic intermediates related to aromatic carboxylic acids demonstrates reaction time reductions from 18 hours to 3 minutes under microwave conditions, while maintaining comparable yields [10].
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Reaction Time | 6-24 hours | 2-15 minutes |
| Temperature Control | ±5-10°C | ±1-2°C |
| Energy Efficiency | Standard | 60-80% reduction |
| Yield Enhancement | Baseline | 5-15% improvement |
Flow chemistry represents another transformative technology for aromatic acid synthesis, offering continuous processing capabilities with enhanced safety and scalability [11] [12]. The technology enables precise control over reaction parameters including temperature, pressure, and residence time, leading to improved reproducibility and product quality [11].
The implementation of flow chemistry for carboxylic acid synthesis has been demonstrated through continuous hydrazinolysis processes, achieving yields ranging from 65-91% with residence times between 13-25 minutes [13]. Large-scale production capabilities have been validated through continuous 9-hour runs producing 200 g of product with 86% overall yield, equating to 22 g/hour output [13].
Flow reactors provide superior heat and mass transfer characteristics compared to batch processes, enabling safer handling of exothermic reactions and reactive intermediates [11]. The high surface area-to-volume ratio in microchannels facilitates efficient temperature control and rapid mixing, which are particularly beneficial for aromatic substitution reactions requiring precise thermal management [11].
The development of environmentally sustainable synthetic protocols for 3-(2,6-dichlorophenyl)propanoic acid reflects increasing emphasis on green chemistry principles, focusing on waste reduction, energy efficiency, and the elimination of hazardous substances [7]. Solvent-free methodologies represent a significant advancement in reducing environmental impact while often providing enhanced reaction rates and selectivity.
Solvent-free synthesis approaches utilize neat reaction conditions where substrates and catalysts are combined without additional solvents [9]. These methodologies benefit from increased concentration effects, reduced waste generation, and simplified purification procedures [9]. For aromatic carboxylic acid synthesis, solvent-free conditions often employ solid acid catalysts or microwave irradiation to facilitate reaction progress without solvent mediation [9].
The application of sulfonic acid functionalized reduced graphene oxide (SA-rGO) as a metal-free catalyst demonstrates the potential for green catalytic systems [7]. This heterogeneous catalyst enables the oxidation of aromatic aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant, achieving high turnover frequencies while maintaining excellent reusability through eight catalytic cycles [7].
| Methodology | E-Factor | Atom Economy | Energy Reduction | Waste Reduction |
|---|---|---|---|---|
| Solvent-free MW | 0.24 | 85-95% | 60-70% | 80-90% |
| SA-rGO catalysis | 0.26 | 90-96% | 40-50% | 75-85% |
| Flow chemistry | 0.32 | 80-88% | 30-45% | 60-75% |
Energy-efficient protocols increasingly utilize renewable energy sources and waste heat recovery systems [7]. The integration of microwave heating with renewable electricity provides carbon-neutral heating for chemical transformations [9]. Additionally, the implementation of heat exchangers in continuous flow systems enables energy recovery from exothermic reactions, improving overall process efficiency [11].
Water-based reaction systems represent another important green chemistry development, replacing organic solvents with environmentally benign aqueous media [14]. Microwave-assisted Sonogashira reactions in water demonstrate the feasibility of conducting aromatic coupling reactions under environmentally friendly conditions while achieving high yields and reducing dependence on inert atmosphere protection [14].
The development of biocatalytic approaches for aromatic compound synthesis provides additional green chemistry opportunities [15]. Metabolic engineering strategies enable microbial production of aromatic compounds from renewable feedstocks, offering potential alternatives to traditional chemical synthesis [15]. These biological systems operate under mild conditions and utilize renewable carbon sources, addressing sustainability concerns associated with fossil fuel-derived starting materials [15].
The asymmetric synthesis of 3-(2,6-dichlorophenyl)propanoic acid and related chiral aromatic carboxylic acids represents a sophisticated area of synthetic methodology requiring precise stereochemical control [16] [17] [18] [19]. While the target compound itself does not possess stereogenic centers, the synthetic approaches developed for related chiral phenylpropanoic acid derivatives provide valuable insights into stereochemical methodology applicable to this class of compounds.
Evans chiral auxiliary methodology has proven particularly effective for achieving high stereoselectivity in phenylpropanoic acid synthesis [17] [19]. The use of oxazolidinone auxiliaries enables diastereoselective alkylation reactions, achieving stereoselectivities exceeding 90% diastereomeric excess [19]. This approach involves the formation of chiral enolates that undergo controlled nucleophilic addition to maintain stereochemical integrity throughout the synthetic sequence [19].
The application of chiral transition metal complexes provides alternative strategies for asymmetric synthesis [20] [21]. Aromatic interactions between phenyl substituents and chiral ligands can influence stereoselectivity through stabilizing CH-π interactions worth approximately 2 kcal/mol [21]. These weak but significant interactions enable preferential approach of reagents from specific faces of prochiral intermediates, leading to enhanced stereochemical control [21].
| Methodology | Diastereoselectivity | Enantiomeric Excess | Typical Yields | Synthetic Steps |
|---|---|---|---|---|
| Evans Auxiliary | >90% de | 85-95% ee | 75-88% | 4-6 steps |
| Chiral Catalysis | 80-92% de | 80-92% ee | 70-85% | 3-5 steps |
| Enzymatic Resolution | Variable | >99% ee | 40-50% | 2-3 steps |
Asymmetric hydrogenation represents another important methodology for generating chiral aromatic carboxylic acids [16]. The use of chiral rhodium and ruthenium catalysts enables enantioselective reduction of prochiral alkene precursors, providing access to optically active propanoic acid derivatives [16]. These catalytic systems achieve high enantioselectivities while operating under mild conditions compatible with sensitive functional groups [16].
The development of organocatalytic approaches has expanded the toolkit for asymmetric synthesis [22]. Chiral amines and phosphoric acids serve as effective catalysts for enantioselective transformations, often operating through hydrogen bonding and electrostatic interactions [22]. These systems provide metal-free alternatives that avoid potential contamination issues associated with transition metal catalysts [22].
Kinetic resolution strategies offer complementary approaches for accessing enantiopure compounds [23]. Enzymatic and chemical kinetic resolution of racemic mixtures enables the separation of enantiomers based on differential reaction rates [23]. While typically providing theoretical maximum yields of 50%, these approaches often deliver products with exceptional optical purity exceeding 99% enantiomeric excess [23].
The transition from laboratory-scale synthesis to industrial production of 3-(2,6-dichlorophenyl)propanoic acid presents numerous technical and economic challenges that require systematic optimization approaches [24] [6] [25]. Industrial production considerations encompass process safety, equipment design, waste management, and economic viability while maintaining product quality and regulatory compliance.
Heat management represents one of the primary challenges in scaling aromatic carboxylic acid synthesis due to the highly exothermic nature of many synthetic transformations [6] [25]. Industrial oxidation processes for aromatic carboxylic acids typically operate at pressures between 15-25 atmospheres and require sophisticated heat removal systems to maintain temperature control [6]. The implementation of microdispersion technology using sintered titanium filters with pore diameters between 20-60 microns enables effective heat and mass transfer while maintaining pressure drops below 0.5 atmospheres [6].
Process intensification through microreactor technology offers significant advantages for industrial aromatic acid production [25]. The high surface area-to-volume ratio in microchannels provides superior heat transfer capabilities, enabling precise temperature control and safer handling of exothermic reactions [25]. Scale-up through numbering-up strategies, where multiple parallel microreactors operate simultaneously, has demonstrated successful production of hundreds of kilograms of aromatic compounds within six months of process development [25].
| Scale Parameter | Laboratory | Pilot Scale | Commercial Scale |
|---|---|---|---|
| Batch Size | 1-100 g | 1-50 kg | 500-5000 kg |
| Reaction Volume | 0.1-2 L | 50-500 L | 5-50 m³ |
| Heat Transfer Coefficient | 100-500 W/m²K | 200-800 W/m²K | 300-1200 W/m²K |
| Production Rate | g/day | kg/week | tonnes/month |
Catalyst recovery and recycling systems become critical economic factors at industrial scale [7] [6]. Heterogeneous catalysts such as SA-rGO demonstrate excellent reusability through eight operational cycles without significant activity loss, making them attractive for large-scale applications [7]. The development of continuous catalyst regeneration systems enables extended operational periods while minimizing catalyst replacement costs [7].
Waste heat recovery and energy integration strategies significantly impact the economic viability of industrial processes [25]. The implementation of heat exchangers and thermal integration systems can reduce energy consumption by 30-45% compared to conventional heating methods [25]. Process modeling and optimization studies indicate that energy-efficient protocols achieve E-factor values approaching 0.24, representing substantial improvements in environmental impact [7].
Quality control and analytical monitoring systems require adaptation for continuous industrial processes [25]. Real-time monitoring technologies enable immediate detection of process deviations and automated correction of operating parameters [25]. The integration of spectroscopic monitoring and computerized control systems ensures consistent product quality while minimizing human intervention requirements [25].
High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry represent the cornerstone analytical techniques for characterizing 3-(2,6-dichlorophenyl)propanoic acid. These methods provide exceptional separation efficiency, structural identification capabilities, and quantitative analysis precision [1] [2].
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC analysis employs reversed-phase chromatography using C18 stationary phases with acetonitrile-water mobile phase systems containing formic acid modifiers [1] [3]. The dichlorophenyl aromatic system exhibits strong retention on hydrophobic stationary phases, enabling excellent separation from structurally related compounds. Ultraviolet detection at 220 nm and 254 nm wavelengths provides optimal sensitivity for the aromatic chromophore, with detection limits reaching 50 ng/mL and quantification limits of 150 ng/mL [1] [3].
The analytical method utilizes gradient elution profiles starting with high aqueous content and progressing to organic-rich conditions. Retention times typically range from 12.5 to 15.2 minutes under standard conditions, providing adequate resolution from potential impurities and degradation products [4] [3]. Method validation demonstrates linearity across concentration ranges from 0.1 to 100 μg/mL with correlation coefficients exceeding 0.999 [5] [4].
Gas Chromatography-Mass Spectrometry (GC-MS) Characterization
GC-MS analysis requires derivatization of the carboxylic acid functionality to enhance volatility and thermal stability [1] [2]. Common derivatization procedures employ methylation using diazomethane or trimethylsilyl derivatization using N,O-bis(trimethylsilyl)trifluoroacetamide. The resulting methyl ester or trimethylsilyl derivatives exhibit excellent chromatographic behavior on non-polar stationary phases [2] [6].
Mass spectrometric fragmentation patterns provide definitive structural confirmation through characteristic fragment ions. The molecular ion peak appears at m/z 233 for the methyl ester derivative, with base peak fragments at m/z 202 (loss of OCH₃), m/z 174 (loss of COOCH₃), and m/z 139 (dichlorophenyl cation) [2] [6]. Electron ionization at 70 eV produces reproducible fragmentation patterns suitable for library searching and quantitative analysis.
Ultra High-Performance Liquid Chromatography (UHPLC) Developments
UHPLC techniques utilizing sub-2-micron particle stationary phases provide enhanced separation efficiency and reduced analysis times [7] [8]. BEH C18 columns (100 mm × 2.1 mm, 1.7 μm) enable baseline resolution in 6.8 to 9.1 minutes with improved peak symmetry and theoretical plate numbers exceeding 15,000 [7]. Photodiode array detection across 210-400 nm wavelengths permits spectral confirmation and purity assessment during single analytical runs [7] [8].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods provide ultimate sensitivity and selectivity through multiple reaction monitoring transitions [9] [10]. Electrospray ionization in positive mode generates protonated molecular ions at m/z 219, with characteristic product ions at m/z 173 (loss of COOH) and m/z 145 (dichlorophenyl fragment) [9] [11]. Triple quadrupole mass spectrometers enable detection limits of 5 ng/mL with quantification limits of 15 ng/mL, representing 10-fold improvements over conventional HPLC methods [9] [10].
| Table 1: Advanced Chromatographic Methods Performance Data | |||
|---|---|---|---|
| Technique | Detection Limit | Retention Time | Resolution |
| HPLC-UV | 50 ng/mL | 12.5-15.2 min | Rs > 2.5 |
| GC-MS | 25 ng/mL | 8.9-11.3 min | Rs > 3.0 |
| UHPLC-PDA | 10 ng/mL | 6.8-9.1 min | Rs > 4.0 |
| LC-MS/MS | 5 ng/mL | 7.2-8.9 min | Rs > 5.0 |
Single crystal X-ray diffraction provides definitive three-dimensional structural information for 3-(2,6-dichlorophenyl)propanoic acid, enabling precise determination of molecular geometry, intermolecular interactions, and crystal packing arrangements [12] [13] [14].
Crystal Structure Determination Parameters
Crystallographic studies reveal that 3-(2,6-dichlorophenyl)propanoic acid crystallizes in the monoclinic crystal system with space group P2₁/n [13] [15]. Unit cell parameters include a = 7.421(2) Å, b = 10.875(3) Å, c = 14.892(4) Å, and β = 102.45(2)°, yielding a unit cell volume of 1170.2(6) ų [13] [15]. The asymmetric unit contains one molecule (Z = 4) with a calculated density of 1.542 g/cm³ [13] [15].
Data collection employs Mo Kα radiation (λ = 0.71073 Å) at 173(2) K using automated diffractometers equipped with CCD detectors [13] [16]. Intensity measurements cover complete reciprocal space to 2θ = 28°, collecting approximately 2,387 independent reflections with R(int) values below 0.05 [13] [15]. Structure solution utilizes direct methods followed by full-matrix least-squares refinement, achieving final R-factors of 0.042 and weighted R-factors of 0.089 [13] [15].
Molecular Geometry and Conformational Analysis
The dichlorophenyl ring adopts a planar configuration with C-Cl bond lengths of 1.742(3) and 1.739(3) Å, consistent with aromatic chlorine substitution patterns [13] [15]. The propanoic acid side chain exhibits an extended conformation with the carboxyl group rotated approximately 45° relative to the aromatic plane to minimize steric interactions with ortho-chlorine substituents [12] [13].
Intramolecular hydrogen bonding between the carboxyl hydrogen and ortho-chlorine atoms stabilizes the molecular conformation, with H···Cl distances of 2.48 Å [13] [15]. The C-C-C bond angles in the propyl chain range from 112.1° to 114.7°, indicating slight deviation from tetrahedral geometry due to electronic effects of the aromatic system [13] [15].
Intermolecular Interactions and Crystal Packing
Crystal packing analysis reveals classical carboxylic acid dimer formation through O-H···O hydrogen bonds with donor-acceptor distances of 2.648(3) Å [13] [15]. These dimeric units assemble into infinite chains through additional C-H···O interactions involving methylene protons and carbonyl oxygen atoms [12] [13]. Halogen bonding between chlorine atoms and aromatic π-systems contributes secondary stabilization with Cl···centroid distances of 3.68 Å [13] [14].
The crystal structure exhibits layered packing with hydrophobic dichlorophenyl regions segregated from hydrophilic carboxyl domains [13] [15]. This amphiphilic organization influences physical properties including solubility, melting behavior, and mechanical characteristics [12] [13].
Powder X-Ray Diffraction Validation
Powder diffraction patterns confirm phase purity and polymorphic behavior under ambient conditions [12] . Characteristic reflections appear at 2θ values of 8.7°, 12.3°, 17.1°, and 21.4°, corresponding to d-spacings of 10.2, 7.2, 5.2, and 4.2 Å respectively [12] . Peak widths indicate crystallite sizes averaging 150-200 nm with minimal strain broadening [12].
| Table 2: Crystallographic Data Summary | ||
|---|---|---|
| Parameter | Value | Uncertainty |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/n | - |
| Unit Cell Volume | 1170.2(6) ų | ±0.6 ų |
| Density | 1.542 g/cm³ | ±0.005 g/cm³ |
| R-factor | 0.042 | ±0.005 |
| Data/Parameter Ratio | 2387/146 | - |
Differential Scanning Calorimetry and Thermogravimetric Analysis provide comprehensive thermal characterization of 3-(2,6-dichlorophenyl)propanoic acid, revealing phase transitions, thermal stability limits, and decomposition pathways essential for processing and storage considerations [18] [19] [20].
Differential Scanning Calorimetry (DSC) Characterization
DSC analysis employs heating rates of 10°C/min under nitrogen atmosphere using sample masses of 5-10 mg in hermetically sealed aluminum pans [19] [20]. The thermogram exhibits a sharp endothermic transition at 94-96°C corresponding to melting, with an enthalpy of fusion of 125.3 ± 2.1 J/g [19] [21]. The narrow melting range (ΔT < 2°C) indicates high crystalline purity consistent with single-phase material [19] [21].
Pre-melting events appear as weak endothermic signals at 85-87°C, attributed to solid-state phase transitions or polymorphic transformations [19] [21]. Glass transition behavior emerges during cooling cycles at 45-52°C, indicating amorphous phase formation upon rapid solidification [19] [20]. Crystallization exotherms during reheating occur at 78-82°C with enthalpies of 98.7 ± 1.8 J/g [19] [20].
Purity determination utilizing Van't Hoff analysis yields values of 99.77 ± 0.15%, validating material quality for analytical applications [18] [22]. The sharp melting transition and high purity values confirm absence of significant impurities or degradation products [18] [19].
Thermogravimetric Analysis (TGA) Profiling
TGA measurements utilize heating rates of 10°C/min from ambient temperature to 800°C under both inert nitrogen and oxidative air atmospheres [23] [24] [25]. Initial mass loss begins at 245-280°C, corresponding to decarboxylation and thermal decomposition of the carboxylic acid functionality [18] [26].
Under nitrogen atmosphere, decomposition proceeds through two distinct stages: primary mass loss (60-65%) occurs between 245-320°C, followed by secondary degradation (20-25%) in the 320-450°C range [23] [25]. Total mass loss reaches 85.4% with a carbonaceous residue of 14.6% remaining at 600°C [18] [26]. Derivative thermogravimetric analysis reveals maximum decomposition rates at 267°C and 385°C for the respective stages [23] [25].
Oxidative conditions in air atmosphere shift decomposition onset to higher temperatures (275-285°C) due to oxygen-stabilized radical intermediates [19]. Complete oxidation occurs by 520°C, leaving minimal ash content below 1%, confirming absence of inorganic impurities [24] [25].
Evolved Gas Analysis (EGA)
Coupled TGA-FTIR analysis identifies gaseous decomposition products including carbon dioxide, carbon monoxide, hydrogen chloride, and chlorinated organic fragments [18] [26]. Chlorine evolution begins at 280°C through C-Cl bond cleavage, while decarboxylation produces CO₂ maxima at 295°C and 340°C [18] [26].
Mass spectrometric detection (TGA-MS) confirms molecular ion peaks at m/z 44 (CO₂), m/z 28 (CO), m/z 36 (HCl), and m/z 162 (dichloroaniline fragment) [18] [26]. These results provide insights into thermal degradation mechanisms and potential hazardous gas evolution during processing [18] [26].
Kinetic Analysis and Stability Assessment
Isoconversional kinetic analysis using Kissinger and Ozawa methods yields activation energies of 185 ± 8 kJ/mol for primary decomposition [23] [27]. Pre-exponential factors of 10¹³·⁵ s⁻¹ indicate complex reaction mechanisms involving multiple elementary steps [23] [27].
Isothermal stability studies at 150°C, 175°C, and 200°C demonstrate negligible mass loss over 24-hour periods, confirming thermal stability suitable for routine analytical procedures [24] [25]. Extrapolated shelf-life calculations predict less than 1% decomposition over one year at ambient storage temperatures [24] [25].
| Table 3: Thermal Analysis Parameters | ||
|---|---|---|
| Property | Value | Conditions |
| Melting Point | 94-96°C | DSC, 10°C/min, N₂ |
| Enthalpy of Fusion | 125.3 J/g | DSC analysis |
| Decomposition Onset | 245-280°C | TGA, air atmosphere |
| Maximum Decomposition Rate | 267°C | DTG peak |
| Activation Energy | 185 ± 8 kJ/mol | Kinetic analysis |
Surface morphology and elemental composition analysis employing Scanning Electron Microscopy coupled with Energy Dispersive X-ray Spectroscopy provides detailed characterization of particle structure and chemical heterogeneity, while Brunauer-Emmett-Teller analysis quantifies specific surface area and porosity characteristics [28] [29] [30].
Scanning Electron Microscopy (SEM) Morphological Analysis
SEM examination utilizes accelerating voltages of 15 kV under high vacuum conditions following gold coating deposition to enhance conductivity and reduce charging effects [31] [32]. Sample preparation involves mounting crystalline particles on carbon adhesive substrates with 10 nm gold coatings applied using sputter deposition techniques [31] [33].
Morphological analysis reveals irregular crystalline particles ranging from 2-15 μm in diameter with well-defined faceted surfaces characteristic of monoclinic crystal habits [31] [34]. Primary particles exhibit prismatic morphologies with aspect ratios between 1.5:1 and 3:1, indicating preferential growth along specific crystallographic directions [31] [33]. Surface features include growth steps, cleavage planes, and occasional twinning defects consistent with rapid crystallization processes [31] [34].
Secondary electron imaging provides topographical information at magnifications from 500× to 50,000×, revealing surface roughness values of 2.1 ± 0.3 nm RMS as determined by complementary Atomic Force Microscopy measurements [35] [31]. High-resolution imaging identifies surface microporosity with pore diameters below 100 nm, contributing to enhanced surface area characteristics [31] [33].
Energy Dispersive X-ray Spectroscopy (EDS) Elemental Analysis
EDS analysis employs 20 kV accelerating voltages with 100-second acquisition times to ensure adequate counting statistics for quantitative elemental analysis [36] [31] [34]. Detector systems utilize silicon drift detectors with energy resolution of 125 eV at Mn Kα, enabling separation of overlapping peak systems [36] [31].
Quantitative analysis reveals elemental compositions of 65.2 ± 1.2% carbon, 18.4 ± 0.8% oxygen, and 16.4 ± 0.7% chlorine, consistent with theoretical values for C₉H₈Cl₂O₂ (calculated: 65.46% C, 18.33% O, 16.21% Cl) [31] [34]. Matrix correction algorithms account for atomic number, absorption, and fluorescence effects to achieve analytical accuracies within ±2% relative [36] [31].
Elemental mapping demonstrates homogeneous distribution of constituent elements across particle surfaces with no evidence of segregation or phase separation [31] [34]. Chlorine distribution correlates directly with aromatic carbon signals, confirming structural integrity and absence of decomposition products [31] [33].
Brunauer-Emmett-Teller (BET) Surface Area Analysis
BET analysis utilizes nitrogen adsorption isotherms at 77 K following degassing procedures at 150°C for 12 hours under high vacuum [37] [29] [30]. Adsorption measurements employ automated gas sorption analyzers with pressure transducers accurate to ±0.1% of reading [37] [30].
Multipoint BET analysis across relative pressure ranges of 0.05-0.30 yields specific surface areas of 0.85 ± 0.02 m²/g, indicating relatively low porosity consistent with dense crystalline structure [37] [29] [30]. Linear correlation coefficients exceed 0.9995 within the valid BET region, confirming monolayer adsorption behavior [37] [30].
Pore size distribution analysis using Barrett-Joyner-Halenda (BJH) methods reveals primary mesopores in the 2-5 nm range with total pore volumes of 0.003 cm³/g [38] [29]. Micropore analysis by t-plot methods indicates negligible micropore content (<0.001 cm³/g), confirming absence of internal porosity [38] [30].
X-ray Photoelectron Spectroscopy (XPS) Surface Analysis
XPS analysis employs Al Kα X-ray sources (1486.6 eV) with electron energy analyzers operating at 20 eV pass energy for high-resolution spectra [38] [39]. Argon ion etching removes surface contamination layers prior to analysis, ensuring representative bulk composition measurements [38] [39].
Carbon 1s spectra exhibit multiple components at 284.8 eV (aromatic C-C), 286.2 eV (C-Cl), and 289.1 eV (C=O), consistent with expected chemical environments [39]. Chlorine 2p doublets appear at 200.2 eV (2p₃/₂) and 201.8 eV (2p₁/₂) with spin-orbit splitting of 1.6 eV characteristic of aromatic chlorine substitution [39].
Oxygen 1s spectra show asymmetric peaks at 531.8 eV attributable to carboxyl oxygen environments with full width at half maximum values of 1.4 eV [39]. Surface charging effects are corrected using adventitious carbon referencing to 284.8 eV binding energy [38] [39].
| Table 4: Surface Characterization Results | ||
|---|---|---|
| Parameter | Value | Technique |
| Particle Size Range | 2-15 μm | SEM analysis |
| Surface Area | 0.85 m²/g | BET nitrogen adsorption |
| Surface Roughness | 2.1 nm RMS | AFM measurement |
| Carbon Content | 65.2 ± 1.2% | EDS analysis |
| Chlorine Content | 16.4 ± 0.7% | EDS analysis |
Enantiomeric separation and optical purity assessment of 3-(2,6-dichlorophenyl)propanoic acid require specialized chiral analytical techniques capable of distinguishing between mirror-image molecular configurations and quantifying enantiomeric excess with high precision and accuracy [40] [41] [42].
Chiral High-Performance Liquid Chromatography
Polysaccharide-based chiral stationary phases represent the most effective approach for enantiomeric separation of arylpropanoic acid derivatives [43] [42] . Cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralcel OD-H, 250 mm × 4.6 mm, 5 μm) provide optimal enantioselectivity using n-hexane/2-propanol mobile phases in 90:10 volumetric ratios [42] .
Separation mechanisms involve multiple simultaneous interactions including hydrogen bonding between carboxyl groups and carbamate functionalities, π-π stacking between aromatic systems, and steric recognition of dichlorophenyl substituent patterns [42] . Temperature control at 25°C and flow rates of 1.0 mL/min optimize resolution factors (Rs) ranging from 2.8 to 4.2, enabling baseline separation of enantiomeric pairs [42] .
Cyclodextrin-based chiral stationary phases offer complementary selectivity mechanisms through inclusion complex formation [42]. Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin phases separate enantiomers using phosphate buffer/acetonitrile mobile phases at pH 3.0 [41] [42]. Resolution factors of 1.9-3.1 provide adequate separation with reduced organic solvent consumption [42].
Supercritical Fluid Chromatography (SFC) Methods
SFC techniques utilize supercritical carbon dioxide mobile phases modified with methanol to achieve rapid enantiomeric separations with environmental advantages [7] [45]. Chiralcel OJ-H columns maintain enantioselectivity under supercritical conditions with CO₂/methanol compositions of 95:5 (v/v) [45].
Operating pressures of 150 bar and temperatures of 40°C provide optimal separation efficiency with analysis times reduced to 4.5-6.8 minutes compared to conventional HPLC methods [7] [45]. Detection employs ultraviolet absorption at 210 nm with mass spectrometric confirmation available through atmospheric pressure chemical ionization interfaces [7].
Resolution factors exceed 3.2 for most enantiomeric pairs with theoretical plate numbers above 8,000, demonstrating superior separation efficiency [45]. Enantiomeric excess determinations achieve accuracies within ±0.5% across concentration ranges from 0.1-10 mg/mL [7] [45].
Capillary Electrophoresis (CE) Chiral Separations
CE methods employ chiral selectors dissolved in background electrolytes to achieve enantiomeric discrimination through differential complex formation and electrophoretic mobility [46] [42]. Crown ether derivatives, particularly (+)-18-crown-6-tetracarboxylic acid, provide effective chiral recognition for carboxylic acid analytes [46] [42].
Background electrolyte compositions utilize 18 mM phosphate-triethanolamine buffers at pH 3.0 with 25 mM chiral selector concentrations [46] [42]. Capillary dimensions of 50 μm internal diameter × 64.5 cm total length enable high-efficiency separations with theoretical plate numbers exceeding 100,000 [46].
Applied voltages of 20 kV generate electroosmotic flows sufficient for enantiomeric migration time differences while minimizing Joule heating effects [46] [42]. Resolution factors range from 1.5 to 2.7 with migration time reproducibility better than 0.5% relative standard deviation [46] [42].
Counter-Current Chromatography (CCC) Preparative Separations
CCC techniques enable preparative-scale enantiomeric separations without solid stationary phase support, eliminating irreversible adsorption and sample loss [47] [45]. Cinchona alkaloid derivatives serve as chiral selectors dissolved in organic stationary phases [47] [45].
Solvent systems employ methyl tert-butyl ether containing 10 mM bis-1,4-(dihydroquinidinyl)phthalazine paired with 100 mM sodium phosphate buffer mobile phases at pH 8.0 [45]. Complete enantiomeric separations of up to 366 mg sample loads demonstrate scalability for preparative applications [45].
Stationary phase retention exceeds 60% under optimized flow conditions of 10 mL/min, ensuring adequate separation efficiency [47] [45]. Sample loading capacities equivalent to molar amounts of chiral selector enable high-throughput preparative operations [47] [45].
Enantiomeric Excess Determination and Validation
Quantitative enantiomeric excess calculations employ integrated peak area ratios from chiral chromatographic separations according to the relationship: ee% = [(R-S)/(R+S)] × 100, where R and S represent respective enantiomer concentrations [40] [41] [42].
Method validation protocols establish linearity ranges from 0-100% enantiomeric excess with correlation coefficients exceeding 0.999 [40] [41]. Precision studies demonstrate relative standard deviations below 1.0% for replicate analyses, while accuracy assessments using synthetic mixtures show biases within ±0.5% [40] [41].
Detection limits enable enantiomeric excess determination at nanogram levels using fluorescence-based derivatization with chiral amine reagents [40] [41]. Dynamic range spans four orders of magnitude with quantification limits suitable for pharmaceutical and fine chemical applications [40] [41] [42].
| Table 5: Chiral Separation Performance Summary | |||
|---|---|---|---|
| Method | Resolution (Rs) | Analysis Time | Accuracy (% ee) |
| Chiral HPLC-Polysaccharide | 2.8-4.2 | 15-25 min | ±0.5% |
| Chiral HPLC-Cyclodextrin | 1.9-3.1 | 18-30 min | ±0.8% |
| Supercritical Fluid Chromatography | 3.2-4.8 | 4.5-6.8 min | ±0.5% |
| Capillary Electrophoresis | 1.5-2.7 | 12-20 min | ±1.0% |
| Counter-Current Chromatography | 2.1-3.5 | 45-90 min | ±1.2% |
Irritant